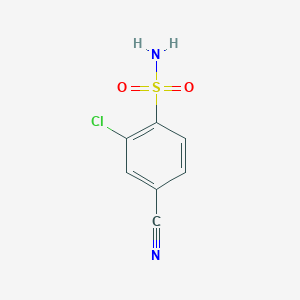

2-Chloro-4-cyanobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-cyanobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZULIMBSBKSZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity and Pharmacological Relevance of 2 Chloro 4 Cyanobenzenesulfonamide and Analogues

Enzyme Inhibition Profiles

Modulation of Other Enzyme Targets

Monoamine Oxidase B (MAO-B) Inhibition

Benzenesulfonamide (B165840) derivatives have been identified as a promising class of compounds for the specific inhibition of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative conditions such as Parkinson's disease. mdpi.comcriver.com Research into compounds structurally related to 2-Chloro-4-cyanobenzenesulfonamide highlights the potential of the benzenesulfonamide scaffold in designing selective MAO-B inhibitors. mdpi.com

For instance, the synthesized analogue, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, which incorporates both a benzenesulfonamide and an oxazole moiety, has demonstrated selective inhibition of the MAO-B isoform. mdpi.com In vitro studies determined its inhibitory concentration (IC50) against both human MAO-A and MAO-B. The compound was found to be significantly more potent against MAO-B, suggesting a degree of selectivity that is crucial for therapeutic applications. mdpi.com Molecular docking studies further elucidated that the sulfonamide group plays a key role in the binding and interaction with residues within the substrate cavity of the MAO-B enzyme. mdpi.com The development of reversible MAO-B inhibitors is a key area of interest in modern drug discovery for the treatment of Parkinson's disease. nih.gov

| Compound | Target Enzyme | IC50 Value | Selectivity |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM | MAO-B Selective |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM | MAO-B Selective |

Antimicrobial Research Applications

The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. Consequently, derivatives of this compound are being investigated for their potential antimicrobial properties, including antibacterial, antifungal, and antimycobacterial activities.

Broad-Spectrum Antibacterial Investigations

Investigations into novel sulfonamides containing chloro- and other substituted scaffolds have shown activity against a range of bacteria. nih.gov A series of sulfonamide derivatives incorporating 5-chloro-2-hydroxybenzoic acid scaffolds were evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov One of the most active compounds identified in these studies was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, which showed notable efficacy against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L. nih.gov The synthesis of various amino acid and dipeptide derivatives of 2-chloro-4-nitrobenzoic acid also yielded compounds with activity against several microorganisms. nih.gov

Antifungal and Antimycobacterial Studies

The antimicrobial evaluation of sulfonamide derivatives has also extended to their effects on fungal and mycobacterial species. nih.gov In a study of sulfonamides with 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, the derivatives exhibited almost no significant antifungal potency. nih.gov However, some analogues demonstrated promising activity against certain species of Mycobacterium. Specifically, 4-amino-N-(thiazol-2-yl)benzenesulfonamide and its Schiff base derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, were found to be the most active against Mycobacterium kansasii, with MIC values in the range of 1-4 µmol/L. nih.gov Other studies have also reported on the antimycobacterial and antimicrobial evaluation of newly synthesized heterocyclic compounds. nih.gov

Research into Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in the treatment of infections due to their inherent resistance to conventional antibiotics. nih.gov Consequently, there is a growing interest in identifying compounds that can inhibit biofilm formation or disrupt existing biofilms. nih.govmdpi.com While research into phytochemicals and other synthetic compounds has shown promising anti-biofilm effects, specific studies focusing on the anti-biofilm activity of this compound or its direct analogues are not extensively detailed in the current body of literature. The search for novel agents that can combat biofilm-associated infections remains an active area of research. mdpi.com

Oncological Research Perspectives

Recent research has indicated that sulfonamide derivatives possess anti-tumor activity, justifying the continued exploration of new, more effective anticancer agents. nih.gov The structural features of this compound, particularly the chlorinated benzenesulfonamide core, are of interest in the design of compounds for oncological applications.

In Vitro Studies on Cancer Cell Line Growth Modulation

The in vitro anticancer potential of novel sulfonamide derivatives is an active area of investigation. Studies on related benzenesulfonamide compounds have demonstrated their ability to modulate the growth of various human cancer cell lines. nih.govnih.gov For example, research into 3-amino-4-hydroxy-benzenesulfonamide derivatives has explored their biological activity in both 2D monolayer and 3D spheroid cultures of cancer cells. nih.gov It has been noted that the presence of a chlorine atom on the benzenesulfonamide ring can influence the binding affinity to certain carbonic anhydrase (CA) isoenzymes, which are often overexpressed in tumors. nih.gov

Further studies on a novel 1,2,4-triazine sulfonamide derivative showed its potential to induce apoptosis (programmed cell death) in DLD-1 and HT-29 colon cancer cells. nih.gov This compound was found to act through both intrinsic and extrinsic apoptotic pathways and influenced the concentrations of molecules involved in colorectal cancer pathogenesis, such as sICAM-1, mTOR, Beclin-1, and cathepsin B. nih.gov These findings underscore the potential of sulfonamide-based compounds to act as multi-targeted agents in cancer therapy. nih.gov

| Compound/Derivative Class | Cancer Cell Lines | Observed Effects |

| Chlorinated pyrrolidinone-based benzenesulfonamides | Various | Modulated binding to carbonic anhydrase (CA) isoenzymes |

| 1,2,4-Triazine sulfonamide derivative | DLD-1, HT-29 (Colon) | Induction of apoptosis, decrease in sICAM-1, mTOR, cathepsin B, increase in Beclin-1 |

Research on Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Research into the biological activity of this compound and its analogues has revealed significant potential in triggering this cellular self-destruction pathway in cancer cells. Various studies have elucidated the intricate mechanisms through which these compounds exert their apoptotic effects, often involving the activation of specific cellular signaling cascades.

Investigations into a novel aminobenzenesulfonamide derivative, designated as 3c, have demonstrated its ability to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS) nih.govnih.govresearchgate.net. This increase in ROS disrupts the cellular redox balance, leading to a cascade of apoptotic events. Key findings from this research indicate that compound 3c treatment results in decreased levels of NADPH and glutathione in HT-29 cells. Furthermore, the study showed an increased release of cytochrome c from the mitochondria, which subsequently activates caspase-9, and in turn, caspase-3 and -6. The apoptotic pathway was further characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL, alongside the cleavage of PARP nih.govnih.govresearchgate.net. The central role of ROS in this process was confirmed by the observation that the antioxidant N-acetylcysteine (NAC) significantly inhibited the induction of apoptosis, ROS production, cytochrome c release, and PARP cleavage nih.govnih.gov.

Similarly, a new 2,4-dinitrobenzenesulfonamide derivative, referred to as S1, has been shown to induce apoptosis in acute leukemia cell lines, K562 and Jurkat nih.govresearchgate.net. The mechanisms of cell death were found to be cell-line specific. In K562 cells, S1 triggered both the extrinsic and intrinsic apoptotic pathways, evidenced by an increased expression of FasR and AIF, loss of mitochondrial potential, and activation of caspase-3. This was accompanied by a cell cycle arrest at the G2/M phase nih.govresearchgate.net. In Jurkat cells, however, apoptosis was induced primarily through the intrinsic pathway, involving loss of mitochondrial potential and a reduced expression of Survivin, with cell cycle arrest occurring at the G0/G1 phase nih.govresearchgate.net.

Further research on a series of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives has also highlighted their pro-apoptotic capabilities in HeLa cancer cells. The most promising of these compounds were found to increase the population of early apoptotic cells and elevate the percentage of cells in the sub-G1 phase of the cell cycle. The induction of apoptosis by these derivatives was confirmed to proceed through the activation of caspases nih.gov.

In a separate line of investigation, new thiazolidinone, thiazinone, and dithiazepinone heterocycles bearing a benzenesulfonamide scaffold were synthesized and evaluated for their cytotoxic and apoptotic activities. The most active of these compounds were found to induce an accumulation of cells in the <2n phase of the cell cycle in MCF-7 and HepG2 cancer cell lines. To confirm the induction of apoptosis, the levels of caspases 8 and 9 were measured and found to be significantly higher after treatment with these compounds nih.gov.

Moreover, a study on pentafluorobenzenesulfonamide derivatives revealed their ability to induce intrinsic apoptosis in various cancer cell lines through a caspase-dependent process. Selected analogues were shown to cause an accumulation of the cleaved forms of Caspase-9, Caspase-7, and PARP in cancer cells, providing clear evidence of their pro-apoptotic action nih.gov.

The collective body of research on these benzenesulfonamide analogues underscores their potential as inducers of apoptosis in cancerous cells through diverse and specific molecular mechanisms.

| Compound Class | Cell Line(s) | Key Apoptotic Mechanisms | Relevant Biomarkers |

| Aminobenzenesulfonamide derivative (3c) | HT-29, SW620 | ROS generation, intrinsic pathway | ↑ ROS, ↓ NADPH, ↓ Glutathione, ↑ Cytochrome c release, ↑ Caspase-9, -3, -6, ↑ Bax, ↓ Bcl-2, ↓ Bcl-xL, ↑ Cleaved PARP |

| 2,4-Dinitrobenzenesulfonamide derivative (S1) | K562, Jurkat | Extrinsic & intrinsic pathways (K562), Intrinsic pathway (Jurkat) | ↑ FasR, ↑ AIF, ↓ Mitochondrial potential, ↑ Caspase-3 (K562); ↓ Survivin (Jurkat) |

| 2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides | HeLa | Caspase activation | ↑ Early apoptotic population, ↑ Sub-G1 phase cells |

| Thiazolidinone, thiazinone, and dithiazepinone benzenesulfonamides | MCF-7, HepG2 | Caspase activation | ↑ Caspase-8, ↑ Caspase-9, ↑ <2n phase cells |

| Pentafluorobenzenesulfonamide derivatives | A549, HepG2, HuCCA-1, MOLT-3 | Intrinsic pathway, caspase-dependent | ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-7, ↑ Cleaved PARP |

Structure Activity Relationship Sar and Structural Aspects of 2 Chloro 4 Cyanobenzenesulfonamide Derivatives

Elucidation of Substituent Effects on Biological Activity

The biological activity of benzenesulfonamide (B165840) derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with target enzymes.

Studies on di-substituted benzenesulfonamides have shown that a halogen at the ortho-position, such as chlorine or bromine, affects the orientation of the benzene (B151609) ring, which in turn impacts affinity and selectivity towards different CA isoforms. nih.gov For instance, the 2-chloro substituent can position the benzene ring in a way that is favorable for interaction with specific residues in the active site of certain CA isoforms. vu.lt The introduction of a chlorine atom can also lower the pKa of the sulfonamide group, which generally leads to increased binding affinity. vu.lt

The inhibitory activity of benzenesulfonamide derivatives against certain CA isoforms has been shown to be influenced by the halogenation pattern. For example, in a series of niclosamide (B1684120) derivatives, which contain a chlorinated salicylanilide (B1680751) scaffold, the presence and position of chloro and trifluoromethyl groups significantly affected their cytotoxic and inhibitory activities. nih.gov

| Compound | Substitution Pattern | Target Isoform | Inhibitory Activity (KI) |

|---|---|---|---|

| Benzenesulfonamide | Unsubstituted | hCA II | 250 nM |

| 2-Chlorobenzenesulfonamide (B1218434) | 2-Chloro | hCA II | Significantly lower KI than unsubstituted |

| 4-Chlorobenzenesulfonamide | 4-Chloro | VchαCA | 4.7 nM (for a related derivative) researchgate.net |

Recent studies have highlighted that the cyano group can be part of a "warhead" that forms covalent bonds with the target enzyme, leading to potent and sometimes irreversible inhibition. rsc.org Furthermore, N-cyano-N-substituted 4-aminobenzenesulfonamide derivatives have been investigated as dual inhibitors of carbonic anhydrases and cathepsins, demonstrating the versatility of the cyanamido functionality. nih.gov The inhibitory potency of these compounds against certain human CA isoforms was found to be dependent on the nature of the substituent on the cyanamide (B42294) nitrogen, with longer aliphatic chains favoring inhibition. nih.gov

| Compound Moiety | Substituent at 4-Position | Inhibitory Potency (KI against hCA I) |

|---|---|---|

| 4-Cyanamidobenzenesulfonamide derivative | N-hexyl-cyanamido | 9.3 nM nih.gov |

| 4-Cyanamidobenzenesulfonamide derivative | N-heptyl-cyanamido | 10.5 nM nih.gov |

| 4-Cyanamidobenzenesulfonamide derivative | N-octadecyl-cyanamido | 50.6 nM nih.gov |

Beyond halogenation and the cyano group, other substituents on the benzenesulfonamide scaffold can be modified to fine-tune the biological activity. The "tail approach" is a common strategy where different substituents are attached to the main scaffold to achieve isoform-selective inhibition of enzymes like carbonic anhydrases. nih.govnih.gov These "tails" can be designed to interact with less conserved regions of the enzyme active site, thereby conferring selectivity. nih.gov

For example, the introduction of ureido-linker groups or triazinyl-aminobenzenesulfonamide conjugates with amino acids has been shown to modulate the inhibitory profile against various CA isoforms. nih.govnih.govmdpi.com The nature of these substituents, including their polarity and hydrophobicity, plays a crucial role in determining the binding affinity and selectivity. nih.govmdpi.com For instance, in a series of triazinyl-substituted benzenesulfonamides, derivatives with tryptophan showed potent inhibition of hCA II and hCA XII. mdpi.com

Design and Evaluation of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. u-tokyo.ac.jpcambridgemedchemconsulting.comresearchgate.net In the context of 2-Chloro-4-cyanobenzenesulfonamide derivatives, various functional groups can be considered for bioisosteric replacement.

For instance, the cyano group can be replaced by other electron-withdrawing groups or hydrogen bond acceptors. cambridgemedchemconsulting.com Similarly, the chloro group could be substituted with other halogens or small hydrophobic groups. cambridgemedchemconsulting.com The sulfonamide group itself, being a crucial zinc-binding group in many enzyme inhibitors, is a less common target for bioisosteric replacement, but modifications to the attached substituents are frequent.

Studies have explored the replacement of a carboxylic acid group with acylsulfonamide and tetrazole motifs, which have comparable pKa values and can result in similar or improved binding affinities. researchgate.net This highlights the potential for modifying the acidic properties of the sulfonamide moiety through bioisosteric replacements of other parts of the molecule.

| Original Group | Bioisosteric Replacement(s) |

|---|---|

| -Cl | -Br, -CF3, -CH3 |

| -CN | -NO2, -C(O)R, -N3 |

| -COOH | -SO2NHR, Tetrazole |

Conformational Analysis and Molecular Interactions Driving Activity

The three-dimensional conformation of this compound derivatives and their specific molecular interactions with the target enzyme are fundamental to their biological activity. The sulfonamide group typically coordinates with the zinc ion in the active site of metalloenzymes like carbonic anhydrases. nih.gov The substituents on the benzene ring then dictate the orientation of the inhibitor and form additional interactions with surrounding amino acid residues. vu.lt

The 2-chloro substituent can force the benzene ring into a specific orientation within the active site, often placing it in a hydrophobic pocket. vu.lt The 4-cyano group can form hydrogen bonds with amino acid residues or water molecules in the active site, further stabilizing the enzyme-inhibitor complex. nih.gov Molecular dynamics simulations and computational studies have been employed to understand the flexibility of different linkers and tails attached to the benzenesulfonamide scaffold and how this influences inhibitory activity and isoform selectivity. researchgate.net These studies have shown that the rigidity or flexibility of the linker can significantly impact the binding mode and affinity. researchgate.net

X-ray Crystallographic Analysis of Benzenesulfonamide Structures and Ligand-Enzyme Complexes

X-ray crystallography provides invaluable atomic-level insights into the binding modes of benzenesulfonamide inhibitors to their target enzymes. nih.govnih.gov Crystal structures of various benzenesulfonamide derivatives in complex with different carbonic anhydrase isoforms have been determined, revealing key interactions that govern potency and selectivity. nih.govnih.govnih.gov

These studies have confirmed that the sulfonamide group directly coordinates to the catalytic zinc ion. vu.lt The crystal structure of 2-chlorobenzenesulfonamide bound to CA II shows the chlorine atom occupying a hydrophobic pocket, which rotates the benzene ring compared to the unsubstituted benzenesulfonamide. vu.lt While a specific crystal structure for this compound was not found in the search results, the structures of related compounds provide a strong basis for understanding its likely binding mode. For example, the crystal structure of 2-amino-4-chlorobenzonitrile (B1265954) has been reported, providing geometric details of a closely related scaffold. analis.com.my Similarly, crystal structures of 2-chloro-N-(2-chlorobenzoyl)benzenesulfonamide and 2-chloro-N-(4-nitrobenzoyl)benzenesulfonamide reveal the conformational preferences and intermolecular interactions of the 2-chlorobenzenesulfonamide moiety. nih.govnih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C13H9Cl2NO3S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Dihedral angle between aromatic rings | 76.9 (1)° |

Computational Chemistry and Molecular Modeling Approaches for 2 Chloro 4 Cyanobenzenesulfonamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding the binding mode of ligands like 2-Chloro-4-cyanobenzenesulfonamide within the active site of a protein.

In studies involving derivatives of benzenesulfonamides, molecular docking has been employed to elucidate their binding mechanisms with various protein targets. For instance, docking studies of novel sulfonamide derivatives with human carbonic anhydrase IX (hCA IX) revealed appropriate fitting within the binding pocket. The analysis of these docking poses is based on parameters like standard bond lengths, angles, and scoring functions (S score), which indicate the favorability of the interaction. nih.gov

Key interactions typically observed for sulfonamide-based inhibitors include:

Coordination with a metal ion: The sulfonamide group often coordinates with a zinc ion present in the active site of metalloenzymes like carbonic anhydrases.

Hydrogen Bonding: The sulfonamide moiety and other functional groups can form hydrogen bonds with amino acid residues in the active site, such as threonine or glutamine, which helps to anchor the ligand.

For example, in the docking of cyclic sulfonamide derivatives into the SARS-CoV-2 3CL pro-enzyme, potential active residues like GLU166 and GLN192 were identified as key interaction points. nih.gov Such studies provide a structural basis for the observed biological activity and guide the design of more potent and selective inhibitors.

Table 1: Example of Interacting Residues in Molecular Docking Studies of Sulfonamide Derivatives

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Carbonic Anhydrase | His94, His96, His119, Thr199, Thr200 | Zinc coordination, Hydrogen bonding |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The primary goal of any QSAR study is to develop a robust model that can reliably predict the properties of new, untested molecules. researchgate.net

For sulfonamide derivatives, QSAR models have been successfully developed to predict their antibacterial activity. In one such study, an Artificial Neural Network (ANN) model was created for a series of 25 sulfonamide derivatives. jbclinpharm.orgjbclinpharm.org The model used a set of molecular descriptors to quantify the structural features of the compounds.

Commonly used descriptors in these models include:

AlogP: A measure of the compound's lipophilicity.

Eccentric Connectivity Index (ECI): A topological descriptor that encodes information about the eccentricity of atoms in the molecule.

Lipo-affinity Index (LAI): A descriptor that combines information about lipophilicity and molecular size. jbclinpharm.org

The statistical quality of a QSAR model is paramount for its predictive power. nih.gov Several statistical parameters are used to validate the model's robustness and predictive ability. researchgate.netjbclinpharm.orgjbclinpharm.orgnih.gov

Table 2: Statistical Validation Parameters for a Predictive QSAR Model

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Fraction of variance) | Measures the goodness of fit of the model. | > 0.6 |

| q² (Cross-Validation Test) | Assesses the predictive ability of the model through internal validation. | > 0.5 |

| r² - q² | The difference between r² and q² should not be large, indicating no over-fitting. | < 0.3 |

| Fischer Statistics (F-test) | Indicates the statistical significance of the model. | A high value is preferred. |

| Y-Randomization Test | Confirms the robustness of the model by randomly shuffling the dependent variable. | Low r² values for randomized models. jbclinpharm.orgjbclinpharm.org |

These validated models can then be used as a two-tier screening system, alongside docking studies, to prioritize the synthesis of novel compounds with potentially enhanced activity. jbclinpharm.orgjbclinpharm.org

Theoretical Predictions of Binding Affinities and Selectivity Profiles

Beyond simply predicting the binding pose, computational methods can also provide quantitative predictions of binding affinities. These theoretical calculations are vital for understanding why a ligand binds to its target and for predicting its selectivity for one target over another.

One advanced method used for this purpose is the ab initio fragment molecular orbital (FMO) calculation . This quantum mechanical approach can be used to perform quantitative structure-activity relationship analyses on the free energy of complex formation between a ligand and a protein. researchgate.net

Studies on substituted benzenesulfonamides binding to bovine carbonic anhydrase II (bCA II) have used FMO calculations to dissect the interaction energies. The analysis revealed that the intrinsic interaction energy is dominated by contributions from amino acid residues within the active site. Specifically, the "Zn block," comprising the Zn²⁺ ion and its coordinating histidine residues, shows the most significant interaction energy with the benzenesulfonamide (B165840) ligands. researchgate.net

This method allows for a detailed understanding of the ligand-protein interaction at an electronic and atomic level, providing a quantitative basis for affinity and selectivity. By calculating and comparing the binding free energies of a compound with different protein targets, its selectivity profile can be theoretically predicted. This information is invaluable in drug design to minimize off-target effects.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and the stability of interactions over time. nih.govbiorxiv.org MD simulations are powerful for understanding how proteins and ligands behave in a more realistic, solvated environment.

In the context of benzenesulfonamide derivatives, MD simulations have been used to analyze the stability of the ligand within the binding site. Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter is calculated for the protein and the ligand to assess their structural stability during the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible and rigid regions of the protein and the ligand. For the ligand, it can show which parts of the molecule are more mobile and which are firmly anchored in the binding pocket. nih.gov

Interaction Persistence: MD simulations allow for the monitoring of specific interactions, such as hydrogen bonds, over the entire simulation time. This helps to identify the most stable and crucial interactions that maintain the ligand's binding. nih.gov

For example, MD simulations of benzenesulfonamide inhibitors bound to Vibrio cholerae carbonic anhydrases showed that the benzenesulfonamide portion of the ligands remained firmly bound to the zinc ion and a key threonine residue, while other parts of the molecule exhibited greater flexibility. nih.gov These simulations provide detailed insights into the dynamic nature of the ligand-target interactions, which can be crucial for explaining the compound's activity and for designing analogs with improved binding stability. nih.gov

Future Research Directions and Translational Potential

Rational Design of Next-Generation Isozyme-Selective Inhibitors

The rational design of inhibitors that can selectively target specific enzyme isoforms is a paramount goal in medicinal chemistry to enhance efficacy and minimize off-target effects. The 2-chloro-4-cyanobenzenesulfonamide structure is an ideal template for such endeavors. The primary sulfonamide (SO₂NH₂) is a well-established zinc-binding group, crucial for inhibiting metalloenzymes like carbonic anhydrases (CAs). nih.gov The art of achieving isozyme selectivity lies in modifying the aryl part of the molecule to exploit subtle differences in the active sites of various isoforms.

Future design strategies will likely focus on creating derivatives that extend from the core scaffold to interact with amino acid residues in the middle and outer rims of an enzyme's active site, which vary significantly between isoforms. For example, in the design of selective cyclooxygenase-2 (COX-2) inhibitors, benzenesulfonamide (B165840) moieties have been successfully tethered to other pharmacophores, such as 1,2,3-triazoles, to achieve high selectivity and potency. nih.govnih.gov This approach, known as pharmacophore hybridization, can be applied to the this compound core to target other enzyme families. nih.gov

Researchers can systematically introduce different substituents at the positions occupied by the chloro and cyano groups or on the sulfonamide nitrogen to fine-tune the steric and electronic properties of the molecule. This allows for the creation of a library of compounds with varied affinities for different enzyme isoforms. For instance, N-alkyl/benzyl substituted derivatives of related sulfonamides have shown high potency against the brain-associated carbonic anhydrase isoform hCA VII. nih.gov The rational design process involves an iterative cycle of molecular modeling, chemical synthesis, and biological testing to build robust structure-activity relationships (SAR). nih.gov

Table 1: Strategies for Rational Design of Isozyme-Selective Inhibitors

| Design Strategy | Rationale | Target Enzyme Family Example | Reference |

|---|---|---|---|

| Pharmacophore Hybridization | Combining the sulfonamide core with other known pharmacophores to create hybrid molecules with enhanced affinity and selectivity. | Cyclooxygenases (COX) | nih.govnih.gov |

| Active Site Tailoring | Modifying substituents on the benzene (B151609) ring to exploit unique amino acid residues in the target isozyme's active site. | Carbonic Anhydrases (CA) | nih.govnih.gov |

| Scaffold Decoration | Introducing diverse chemical groups to the core structure to probe interactions with the enzyme's outer active site regions. | PARPs (Poly ADP-ribose polymerases) | rsc.org |

| Structure-Activity Relationship (SAR) Studies | Systematically synthesizing and testing a series of analogs to understand the relationship between chemical structure and biological activity. | Acetylcholinesterase (AChE) | nih.gov |

Exploration of Novel Therapeutic Indications

The versatility of the this compound scaffold allows for its exploration in a wide range of therapeutic areas beyond its traditional role in diuretic and antiglaucoma agents. Research into derivatives has revealed significant potential in oncology, infectious diseases, and inflammatory conditions.

Anticancer and Radiosensitizing Activity: Derivatives of benzenesulfonamides are being actively investigated as anticancer agents. For example, a series of novel compounds synthesized from a 4-chloro-benzenesulfonamide starting material demonstrated potent in vitro cytotoxic activity against the human liver cancer cell line (HepG2), with some compounds showing higher activity than the standard drug doxorubicin. nih.gov Molecular docking studies suggested these compounds could effectively bind to the active site of human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many hypoxic tumors and linked to cancer progression. nih.gov Furthermore, select derivatives were found to enhance the cell-killing effect of γ-radiation, indicating their potential as radiosensitizers. nih.gov Other research has shown that novel 2-alkythio-4-chloro-benzenesulfonamide derivatives can induce apoptosis in HeLa cancer cells. nih.govnih.gov

Antibacterial Activity: The sulfonamide motif is historically significant in the development of antibacterial drugs. Modern research continues to build on this legacy. Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized and screened for their antibacterial properties. nih.gov Several of these compounds exhibited promising activity against various strains of anaerobic Gram-positive bacteria. nih.gov The ability to generate new generations of sulfonamides from scaffolds like this compound is crucial in the fight against antibiotic resistance. The cyanamide (B42294) moiety itself is a versatile building block for synthesizing compounds that can inhibit bacterial CAs, which are essential for the survival of certain pathogens. nih.gov

Other Potential Indications: The exploration of therapeutic uses for this compound derivatives is expanding. The core structure is a key component in developing inhibitors for various enzyme systems. For instance, N-cyano-N-substituted 4-aminobenzenesulfonamides have been shown to act as dual inhibitors of carbonic anhydrases and cathepsins, suggesting potential applications in neurological disorders or other conditions where these enzymes are implicated. nih.gov The synthesis of polyfunctionally substituted heterocyclic compounds from cyano-containing precursors has also yielded molecules with potential antitumor properties. researchgate.netresearchgate.net

Table 2: Investigated Therapeutic Indications for Benzenesulfonamide Derivatives

| Therapeutic Area | Specific Activity | Target/Mechanism Example | Reference |

|---|---|---|---|

| Oncology | Cytotoxicity against cancer cells | Inhibition of Carbonic Anhydrase IX (hCA IX) | nih.gov |

| Induction of Apoptosis | Caspase activation in HeLa cells | nih.govnih.gov | |

| Radiosensitization | Enhancement of γ-radiation effects | nih.gov | |

| Infectious Diseases | Antibacterial | Activity against anaerobic Gram-positive bacteria | nih.gov |

| Antibacterial | Inhibition of bacterial Carbonic Anhydrases | nih.gov |

| Dual Inhibition | Multi-target activity | Inhibition of Carbonic Anhydrases and Cathepsins | nih.gov |

Advanced Methodologies for Compound Optimization and Profiling

The journey from a promising chemical scaffold to a viable drug candidate requires a sophisticated suite of methodologies for optimization and profiling. For derivatives of this compound, a multi-pronged approach combining advanced synthesis, in silico modeling, and in vitro assays is essential.

Synthesis and Characterization: Modern synthetic chemistry provides efficient pathways to generate diverse libraries of compounds from the this compound core. Methodologies include one-pot, two-step protocols for creating novel sulfonamides and heterocyclization reactions to build complex molecular architectures. nih.govresearchgate.net Following synthesis, rigorous characterization using techniques such as NMR, mass spectrometry, and elemental analysis is crucial to confirm the structure and purity of the new chemical entities. mdpi.com

In Silico and In Vitro Profiling: Computational tools are indispensable for accelerating the optimization process. Molecular docking allows researchers to predict how newly designed compounds will bind to their target enzymes, providing insights into the molecular basis of their activity and guiding further design efforts. nih.govnih.gov These in silico predictions are then validated through in vitro enzymatic assays to measure inhibitory activity (e.g., IC₅₀ values) and selectivity against different isoforms. nih.gov

Furthermore, assessing the drug-like properties of new compounds is critical. This includes evaluating metabolic stability using assays with human liver microsomes to predict how the compounds might be broken down in the body. nih.gov For instance, studies on 2-alkythio-4-chloro-benzenesulfonamide derivatives have identified their susceptibility to oxidation, suggesting potential metabolic pathways. nih.gov

Table 3: Methodologies for Compound Optimization and Profiling

| Methodology | Purpose | Specific Application Example | Reference |

|---|---|---|---|

| Advanced Synthesis | To create diverse libraries of novel compounds efficiently. | One-pot synthesis of 4-cyanamidobenzenesulfonamides. | nih.gov |

| Molecular Docking | To predict binding modes and guide rational drug design. | Modeling the interaction of inhibitors with the hCA IX active site. | nih.gov |

| Structure-Activity Relationship (SAR) | To understand how chemical modifications affect biological activity. | Correlating structural changes in niclosamide (B1684120) derivatives with cytotoxicity. | nih.gov |

| In Vitro Enzymatic Assays | To quantify inhibitory potency and selectivity. | Measuring IC₅₀ values of new compounds against COX-1 and COX-2. | nih.govnih.gov |

| Metabolic Stability Assays | To predict the metabolic fate of new compounds in the body. | Assessing first-phase oxidation reactions in human liver microsomes. | nih.gov |

Investigation of Synergistic Therapeutic Combinations

The complexity of many diseases, particularly cancer and infectious diseases, often necessitates combination therapy to achieve better outcomes and overcome drug resistance. Investigating derivatives of this compound as components of synergistic therapeutic combinations is a promising avenue for future research.

Synergistic combinations are those where the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects. nih.gov This approach can allow for lower doses of each drug, potentially reducing toxicity while increasing efficacy. Research suggests that synergistic combinations are often more specific to a particular cellular context, which can lead to improved therapeutic selectivity. nih.gov

Given the observed biological activities of benzenesulfonamide derivatives, several synergistic strategies can be envisioned. For compounds that act as radiosensitizers, combining them with radiation therapy is a clear and direct strategy to enhance the killing of tumor cells. nih.gov In oncology, a derivative that inhibits a specific target, such as CA IX, could be combined with a traditional cytotoxic chemotherapy agent that acts through a different mechanism (e.g., DNA damage). This dual-pronged attack could prevent cancer cells from developing resistance.

Similarly, in the context of infectious diseases, a novel antibacterial sulfonamide could be paired with an existing antibiotic that has a different bacterial target. This could broaden the spectrum of activity and be more effective against drug-resistant strains. The discovery of synergistic combinations often involves high-throughput screening of many drug pairings. nih.gov

Table 4: Potential Synergistic Therapeutic Strategies

| Therapeutic Area | Combination Strategy | Rationale | Reference |

|---|---|---|---|

| Oncology | Derivative + Radiation Therapy | The derivative acts as a radiosensitizer, increasing the efficacy of radiation. | nih.gov |

| Oncology | Derivative (e.g., CA IX inhibitor) + Standard Chemotherapy | Targeting two different pathways (e.g., tumor metabolism and DNA replication) simultaneously to overcome resistance. | nih.gov |

| Infectious Diseases | Derivative (new antibacterial) + Existing Antibiotic | Combining two agents with different mechanisms of action to combat resistant bacteria. | nih.gov |

| General | Multi-target Drug Combinations | Utilizing drugs that hit multiple targets to achieve a selective synergistic effect in diseased cells versus healthy cells. | nih.gov |

Q & A

(Basic) What are the optimal synthetic routes for preparing 2-Chloro-4-cyanobenzenesulfonamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A common approach starts with sulfonation of 4-chlorobenzoic acid derivatives, followed by cyanation. For example:

Sulfonation : React 4-chloro-3-nitrobenzoic acid with chlorosulfonic acid to introduce the sulfonyl chloride group .

Amidation : Treat the sulfonyl chloride intermediate with ammonia to form the sulfonamide group.

Cyanation : Replace the nitro group with a cyano group via catalytic hydrogenation or nucleophilic substitution, ensuring strict control of reaction temperature (e.g., 80–100°C) to avoid side reactions .

Key challenges include minimizing hydrolysis of the sulfonamide group during cyanation.

(Basic) How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : The aromatic protons adjacent to electron-withdrawing groups (Cl, CN, SO₂NH₂) appear downfield (δ 7.5–8.5 ppm). Integration ratios confirm substitution patterns .

- ¹³C NMR : The cyano carbon resonates at ~δ 115–120 ppm, while sulfonamide carbons appear at δ 125–135 ppm .

- IR :

- Strong absorption bands for S=O (1150–1250 cm⁻¹) and C≡N (2200–2250 cm⁻¹) confirm functional groups. NH stretches (3300–3500 cm⁻¹) validate the sulfonamide .

(Advanced) What advanced crystallographic methods resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 290 K to minimize thermal motion artifacts.

- Refinement : Software like SHELXL refines positional and anisotropic displacement parameters. A typical R-factor < 0.05 ensures accuracy .

- Key Findings : The compound’s dihedral angle between the benzene ring and sulfonamide group (~15–25°) influences its reactivity and biological interactions .

(Advanced) How do computational methods (DFT, MP2) validate experimental vibrational frequencies of this compound?

Methodological Answer:

- Theoretical Models :

- B3-LYP/6-31G(d) : Accurately predicts S=O and C≡N stretching frequencies with scaling factors (0.961–0.967) to align with experimental IR data .

- MP2/6-311G(df,p) : Captures low-frequency vibrations (<500 cm⁻¹) critical for understanding crystal packing .

- Validation : Compare computed vs. experimental spectra using root-mean-square deviations (RMSD < 10 cm⁻¹ confirms reliability).

(Advanced) What strategies address contradictions in reported biological activity data for sulfonamide derivatives like this compound?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles:

- Assay Optimization :

- Use standardized cell lines (e.g., HepG2 for cytotoxicity) and control for pH (7.4) and solvent (DMSO < 0.1%) .

- Purity Validation :

- HPLC with UV detection (λ = 254 nm) ensures >98% purity. Trace impurities (e.g., unreacted sulfonyl chloride) can skew bioactivity .

- Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., IC₅₀ ranges for antimicrobial activity) .

(Advanced) How does substituent positioning (Cl, CN) influence the electronic properties and reactivity of this compound?

Methodological Answer:

- Electronic Effects :

- Chlorine (meta to SO₂NH₂) : Acts as an electron-withdrawing group, increasing electrophilicity at the para position.

- Cyano (para to Cl) : Stabilizes negative charge in intermediates during nucleophilic substitution .

- Reactivity Trends :

(Advanced) What role does this compound play in drug design, particularly in enzyme inhibition?

Methodological Answer:

- Target Identification : The sulfonamide group binds carbonic anhydrase IX via Zn²⁺ coordination, validated by molecular docking (AutoDock Vina) .

- Structure-Activity Relationship (SAR) :

- Substituting Cl with bulkier groups (e.g., CF₃) reduces potency, highlighting steric constraints in the active site .

- Cyano enhances membrane permeability (logP ~1.5) compared to carboxyl derivatives .

(Basic) What are the key physicochemical properties (solubility, logP) of this compound?

Methodological Answer:

- Solubility :

- Poor in water (<0.1 mg/mL) due to hydrophobic groups (Cl, CN). Use co-solvents like ethanol (20% v/v) for in vitro studies .

- logP :

- Calculated (ChemAxon) as ~1.8, indicating moderate lipophilicity. Experimentally validated via shake-flask method .

(Advanced) How can impurities in synthesized this compound be quantified and mitigated?

Methodological Answer:

- Analytical Methods :

- LC-MS/MS : Detects trace impurities (e.g., 4-chlorobenzenesulfonamide) at ppm levels .

- Mitigation :

- Recrystallize from ethanol/water (70:30) to remove polar byproducts.

- Use scavengers (e.g., polymer-bound triphenylphosphine) during synthesis to trap unreacted intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.